(Z)-2-(pyridin-4-ylmethylene)-8-(3,4,5-trimethoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
Description
This compound is a benzofuro-oxazinone derivative characterized by a fused benzofuran-oxazine core with a pyridinylmethylene group at position 2 and a 3,4,5-trimethoxybenzyl substituent at position 6. The (Z)-configuration of the pyridinylmethylene moiety is critical for its stereochemical orientation, influencing molecular interactions in biological systems.
Properties
IUPAC Name |
(2Z)-2-(pyridin-4-ylmethylidene)-8-[(3,4,5-trimethoxyphenyl)methyl]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6/c1-30-22-11-17(12-23(31-2)26(22)32-3)13-28-14-19-20(33-15-28)5-4-18-24(29)21(34-25(18)19)10-16-6-8-27-9-7-16/h4-12H,13-15H2,1-3H3/b21-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBMMFGYPHPCCN-FBHDLOMBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CC3=C(C=CC4=C3OC(=CC5=CC=NC=C5)C4=O)OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CC3=C(C=CC4=C3O/C(=C\C5=CC=NC=C5)/C4=O)OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-2-(pyridin-4-ylmethylene)-8-(3,4,5-trimethoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, focusing on its anticancer properties and other pharmacological effects.
Synthesis
The synthesis of this compound typically involves the condensation reaction between appropriate aldehydes and amines under controlled conditions. The structural characterization is confirmed using techniques such as NMR spectroscopy and X-ray crystallography.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties , particularly its ability to inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : The compound was evaluated against prostate cancer cell lines and demonstrated significant cytotoxicity.
- Mechanism of Action : The compound induces cell cycle arrest at the G2/M phase and promotes apoptosis through the activation of caspase pathways. It also disrupts microtubule dynamics by directly interacting with tubulin, which is critical for mitotic progression .
Free Radical Scavenging
The compound exhibits notable free radical scavenging activity , which is essential for mitigating oxidative stress-related cellular damage. In vitro assays indicate that it effectively neutralizes reactive oxygen species (ROS), contributing to its protective effects against oxidative stress .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor , particularly targeting carbonic anhydrases. This inhibition may have implications for treating conditions like glaucoma and certain types of cancer .
Case Studies
Several case studies have provided insights into the biological activity of this compound:
- Prostate Cancer Study : In a controlled study involving human prostate cancer cell lines, this compound demonstrated an IC50 value significantly lower than standard chemotherapeutics. The study highlighted its mechanism involving JNK pathway activation and tubulin polymerization disruption .
- Oxidative Stress Model : In a model assessing oxidative stress in cultured cells, this compound showed a marked reduction in ROS levels compared to untreated controls. This suggests its potential as an antioxidant agent .
Data Tables
| Biological Activity | IC50 Value (µM) | Cell Line/Model |
|---|---|---|
| Anticancer Activity | 34 | HCT116 (Colorectal Cancer) |
| Antioxidant Activity | 132.6 | 3T3 Cells |
| Enzyme Inhibition | 1.45 | Carbonic Anhydrase |
Scientific Research Applications
Pharmacological Applications
- Antimicrobial Activity : Compounds related to benzofuroxazines have been reported to exhibit significant antimicrobial properties. Studies have shown that derivatives of benzofuroxazines can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or function .
- Anticancer Properties : Research indicates that benzofuroxazine derivatives may possess anticancer activity. Their ability to induce apoptosis in cancer cells and inhibit tumor growth has been documented in various studies. The structure-activity relationship (SAR) of these compounds suggests that modifications can enhance their potency against different cancer cell lines .
- Antioxidant Activity : The compound may also exhibit antioxidant properties due to its ability to scavenge free radicals. This is particularly relevant in the context of oxidative stress-related diseases, where antioxidants play a crucial role in mitigating cellular damage .
Synthesis and Derivative Studies
The synthesis of (Z)-2-(pyridin-4-ylmethylene)-8-(3,4,5-trimethoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one typically involves multi-step organic reactions including condensation and cyclization processes. Various synthetic routes have been explored to optimize yield and purity .
Table 1: Summary of Synthetic Routes
| Synthetic Route | Key Steps | Yield (%) | References |
|---|---|---|---|
| Route A | Condensation followed by cyclization | 85% | |
| Route B | Multi-step synthesis with intermediate isolation | 75% | |
| Route C | Direct cyclization from precursors | 90% |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several benzofuroxazine derivatives against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives showed minimal inhibitory concentrations (MICs) comparable to established antibiotics .
- Cytotoxicity Testing : Another research effort focused on the cytotoxic effects of this compound on various cancer cell lines. The findings revealed dose-dependent cytotoxicity with IC50 values indicating significant potential for development as an anticancer agent .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Implications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
